molecular formula C13H16FNO B2834695 6-Fluoro-8-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1595029-04-1

6-Fluoro-8-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B2834695
M. Wt: 221.275
InChI Key: BFQZWAZISORGRU-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as “6-Fluoro-8-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-1-one”, are often used in medicinal chemistry due to the unique properties of fluorine. Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .


Chemical Reactions Analysis

The chemical reactions of fluorinated compounds can be quite diverse, depending on the specific compound and its functional groups. For example, novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .

Scientific Research Applications

Synthesis and Pharmacological Applications

A study focused on the synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to the one , demonstrated potential as novel antihypertensive agents. These derivatives were found to elicit antihypertensive effects in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers (S. Watanuki et al., 2011).

Synthesis Techniques

Research on the synthesis of 8-Fluoro-3,4-dihydroisoquinoline provided insights into simple procedures for generating key intermediates, including fluorinated tetrahydroisoquinolines. These intermediates serve as building blocks for the development of potential central nervous system drug candidates, showcasing the versatility of fluorinated isoquinolines in synthetic chemistry (Csilla Hargitai et al., 2018).

Antimicrobial Applications

Isothiazoloquinolones with modifications at positions similar to the compound showed increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential of structurally modified tetrahydroisoquinolines in combating drug-resistant bacterial infections (Qiuping Wang et al., 2007).

Optical and Chiral Resolution

Studies on the resolution of similar tetrahydroquinolines have provided valuable methods for achieving optical purity, essential for the development of enantiomerically pure pharmaceuticals. These methodologies are critical for understanding the effects of chirality on drug efficacy and safety (J. Bálint et al., 2002).

Fluorinated Heterocycles in Drug Development

The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation illustrates the importance of fluorinated compounds in creating bioactive molecules for pharmaceutical and agrochemical industries. This research demonstrates the utility of fluorinated tetrahydroisoquinolines in the synthesis of diverse heterocyclic compounds (Jia-Qiang Wu et al., 2017).

properties

IUPAC Name

6-fluoro-8-(2-methylpropyl)-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-8(2)5-10-7-11(14)6-9-3-4-15-13(16)12(9)10/h6-8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQZWAZISORGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC2=C1C(=O)NCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-8-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-1-one

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